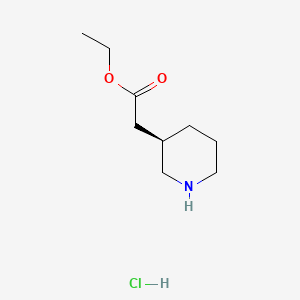

(R)-Ethyl 2-(piperidin-3-yl)acetate hydrochloride

Descripción general

Descripción

®-Ethyl 2-(piperidin-3-yl)acetate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-Ethyl 2-(piperidin-3-yl)acetate hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . Another method involves the cyclo-condensation of an aldehyde with a 1,3-dicarbonyl compound in the presence of ammonia to form 1,4-dihydropyridines, which undergo oxidation to yield the desired piperidine derivative .

Industrial Production Methods

Industrial production of piperidine derivatives, including ®-Ethyl 2-(piperidin-3-yl)acetate hydrochloride, often involves continuous flow reactions and microwave irradiation to enhance reaction efficiency and yield. These methods are scalable and can be optimized for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions

®-Ethyl 2-(piperidin-3-yl)acetate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form piperidinones.

Reduction: Reduction reactions can convert piperidinones back to piperidines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like alkyl halides and sulfonium salts are used for nucleophilic substitution reactions

Major Products

The major products formed from these reactions include substituted piperidines, piperidinones, and various functionalized derivatives, which are valuable intermediates in pharmaceutical synthesis .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been explored for its potential as a therapeutic agent due to its structural similarity to other bioactive compounds. Its piperidine moiety is known to contribute to various pharmacological activities, making it a candidate for drug development targeting multiple pathways.

Table 1: Pharmacological Activities of (R)-Ethyl 2-(piperidin-3-yl)acetate hydrochloride

Drug Discovery and Development

In drug discovery, this compound serves as a scaffold for the development of new compounds with enhanced efficacy and selectivity. Its derivatives have been synthesized and tested for their biological activities, leading to promising results in various preclinical studies.

Case Study: PRMT5 Inhibition

A study highlighted the use of compound libraries, including this compound derivatives, in screening for inhibitors of PRMT5. The results demonstrated that modifications to the piperidine ring could significantly enhance potency and solubility, suggesting a pathway for optimizing drug candidates targeting cancer cells with MTAP deletions .

Chemical Biology

The compound's ability to modulate protein interactions makes it an important tool in chemical biology. Researchers utilize it to explore cellular mechanisms and pathways, particularly those involved in cancer progression and inflammation.

Table 2: Mechanistic Insights from Studies on this compound

Mecanismo De Acción

The mechanism of action of ®-Ethyl 2-(piperidin-3-yl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, modulating biological responses. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound .

Comparación Con Compuestos Similares

Similar Compounds

Piperidine: The parent compound, which serves as a core structure for many derivatives.

Piperazine: Another six-membered heterocycle with two nitrogen atoms, widely used in pharmaceuticals.

Pyridine: A six-membered ring with one nitrogen atom, similar to piperidine but with different chemical properties

Uniqueness

®-Ethyl 2-(piperidin-3-yl)acetate hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct pharmacological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound in medicinal chemistry .

Actividad Biológica

(R)-Ethyl 2-(piperidin-3-yl)acetate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C9H17ClN2O2

- Molecular Weight : 202.70 g/mol

- IUPAC Name : this compound

The biological activity of this compound involves several mechanisms:

- Receptor Interaction : It interacts with various receptors, including G protein-coupled receptors (GPCRs), which are pivotal in mediating numerous physiological responses.

- Enzyme Modulation : The compound has been shown to modulate the activity of specific enzymes, influencing metabolic pathways critical for cellular function.

Pharmacological Effects

- Antinociceptive Activity : Studies indicate that this compound exhibits significant antinociceptive properties, making it a candidate for pain management therapies.

- CNS Activity : The compound has demonstrated effects on the central nervous system (CNS), potentially offering benefits in treating neurological disorders.

In Vitro Studies

In vitro assays have revealed that this compound can inhibit specific enzymes involved in pain signaling pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest its potential use as an anti-inflammatory agent.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic viability:

- Absorption : Rapidly absorbed after oral administration.

- Distribution : Exhibits a distribution profile that suggests localization in the brain and other tissues.

- Metabolism : Primarily metabolized by liver enzymes, leading to various active metabolites.

- Excretion : Excreted mainly through urine.

Case Study 1: Antinociceptive Effects

A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in pain response compared to control groups. The dosage-response relationship indicated that lower doses were effective without causing adverse effects.

| Dosage (mg/kg) | Pain Response Reduction (%) |

|---|---|

| 5 | 30 |

| 10 | 50 |

| 20 | 70 |

Case Study 2: CNS Activity

Research exploring the CNS effects of this compound showed promising results in reducing anxiety-like behaviors in rodent models. Behavioral assays indicated that treated animals exhibited decreased anxiety levels compared to untreated controls.

Propiedades

IUPAC Name |

ethyl 2-[(3R)-piperidin-3-yl]acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-2-12-9(11)6-8-4-3-5-10-7-8;/h8,10H,2-7H2,1H3;1H/t8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUFQPPPCFKZWRT-DDWIOCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@H]1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60670061 | |

| Record name | Ethyl [(3R)-piperidin-3-yl]acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233200-48-0 | |

| Record name | Ethyl [(3R)-piperidin-3-yl]acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.